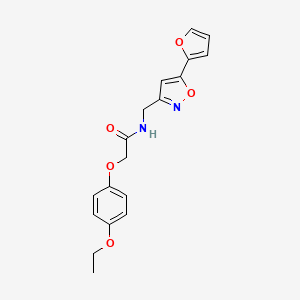

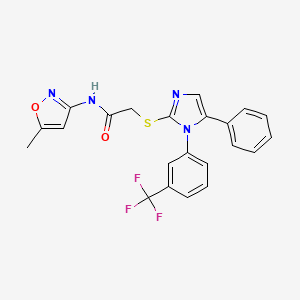

![molecular formula C13H17NO4 B2492049 Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]- CAS No. 1476036-04-0](/img/structure/B2492049.png)

Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, and related compounds has been explored through different methods. For instance, the synthesis of 6-oxo-6-(phenylamino)hexanoic acid and its polymorphic forms demonstrates the structural versatility of this compound. Various synthetic routes have been developed to obtain analogs and derivatives, focusing on achieving high yields and stereochemical control. The preparation of similar compounds, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, from precursor amino acids showcases the adaptability of synthetic strategies to achieve desired functionalization and complexity (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, has been characterized by its polymorphic forms, which exhibit different hydrogen bonding patterns and molecular conformations. These structural variations impact the compound's physical and chemical behaviors. For example, polymorphs (I) and (II) of 6-oxo-6-(phenylamino)hexanoic acid differ in their intermolecular hydrogen bonding, affecting their crystal packing and stability (Feeder & Jones, 1994).

Chemical Reactions and Properties

Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-, participates in various chemical reactions that highlight its reactivity and functional group interplay. The presence of oxo and amino groups allows for diverse chemical transformations, including esterification, amidation, and conjugation with fluorescent probes for analytical applications. These reactions not only demonstrate the compound's versatility but also its potential for further derivatization and application in different chemical contexts (Rasolonjatovo & Sarfati, 1998).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Non-proteinogenic Amino Acids The synthesis and derivatization of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, demonstrate the versatility of hexanoic acid derivatives in developing novel compounds with potential applications in medicinal chemistry and material sciences (Adamczyk & Reddy, 2001).

2. Development of Corrosion Inhibitors Hexanoic acid derivatives, like Schiff's bases derived from lysine and aromatic aldehydes, have been evaluated as corrosion inhibitors. Their ability to form protective layers on metal surfaces highlights the significance of hexanoic acid derivatives in industrial applications, especially in the protection of infrastructure (Gupta, Verma, Quraishi, & Mukherjee, 2016).

3. Role in Chemical Synthesis and Material Sciences Hexanoic acid derivatives are pivotal in the synthesis of modified peptides and polyamide synthetic fibers, such as nylon. Their role as linkers in biologically active structures further underlines their significance in the field of material sciences and biotechnology (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

4. Enhancing Plant Resistance Studies on hexanoic acid have demonstrated its ability to induce resistance in plants against pathogens. The findings suggest its potential in agriculture to enhance crop protection and productivity by activating certain metabolic pathways in plants (Llorens, Camañes, Lapeña, & García-Agustín, 2016).

5. Applications in Nanotechnology Hexanoic acid derivatives have been explored for their utility in modifying the solubility of carbon nanotubes. This research is foundational in the development of new materials with potential applications in electronics, medicine, and environmental technology (Zeng, Zhang, & Barron, 2005).

Eigenschaften

IUPAC Name |

6-oxo-6-(phenylmethoxyamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-12(8-4-5-9-13(16)17)14-18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXWDARUJZKNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)

![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)